![molecular formula C8H13N3O B6513746 N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide CAS No. 88398-75-8](/img/structure/B6513746.png)
N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide
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Overview
Description
“N,N,1,3-tetramethyl-1H-pyrazole-5-carboxamide” is a derivative of pyrazole, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . Pyrazole derivatives have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel N-methyl-substituted pyrazole carboxamide and dicarboxamide derivatives were efficiently obtained by the reaction of pyrazole-3-carboxylic acids with several aromatic and heteroaromatic sulfonamides .Molecular Structure Analysis
Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms . The structure of pyrazole derivatives can be analyzed using 1H NMR, 13C NMR, FT-IR, mass spectroscopy techniques .Chemical Reactions Analysis
Pyrazole compounds are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can undergo a variety of chemical reactions, including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Scientific Research Applications
Medicinal Chemistry
Pyrazoles, including “N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide”, have a wide range of applications in medicinal chemistry . They are used as scaffolds in the synthesis of bioactive chemicals .
Drug Discovery
This compound plays a significant role in drug discovery . It’s an important pharmacophore and a privileged scaffold of immense significance .
Agrochemistry
In the field of agrochemistry, pyrazoles are used due to their diverse biological activities .
Coordination Chemistry
Pyrazoles are also used in coordination chemistry . They can act as ligands to form complexes with various metals.
Organometallic Chemistry
In organometallic chemistry, pyrazoles are used to synthesize various organometallic compounds .
Cancer Therapeutics
Pyrazole-containing compounds, such as “N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide”, have been highlighted for the treatment of cancer . They have shown significant inhibition on various cancer cell lines .
Inflammation Therapeutics
This compound has also been used in the development of anti-inflammatory drugs . It has shown potential in the treatment of inflammation .
Synthesis Techniques
The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Mechanism of Action
Target of Action
N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide is a derivative of pyrazole, a class of compounds known for their broad range of pharmacological properties . . Therefore, it’s plausible that this compound may interact with targets related to these biological activities.
Mode of Action
Pyrazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer effects . The interaction of this compound with its targets could lead to changes in cellular processes, potentially resulting in these observed effects.
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Given the broad range of biological activities exhibited by pyrazole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.
Future Directions
properties
IUPAC Name |
N,N,2,5-tetramethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-5-7(11(4)9-6)8(12)10(2)3/h5H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVSCTMHOTLKBEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80623115 |
Source
|
Record name | N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide | |
CAS RN |
88398-75-8 |
Source
|
Record name | N,N,1,3-Tetramethyl-1H-pyrazole-5-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80623115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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